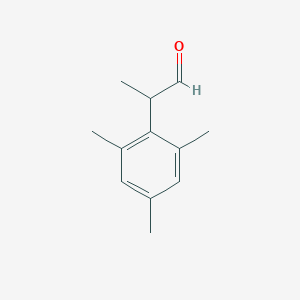

2-Mesitylpropanal

描述

Structure

3D Structure

属性

分子式 |

C12H16O |

|---|---|

分子量 |

176.25 g/mol |

IUPAC 名称 |

2-(2,4,6-trimethylphenyl)propanal |

InChI |

InChI=1S/C12H16O/c1-8-5-9(2)12(10(3)6-8)11(4)7-13/h5-7,11H,1-4H3 |

InChI 键 |

XVHRMXVOEASTFV-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC(=C(C(=C1)C)C(C)C=O)C |

产品来源 |

United States |

Synthetic Methodologies and Preparative Routes for 2 Mesitylpropanal and Its Structural Analogues

Carbonyl Compound Functionalization Techniques

The synthesis of sterically hindered aldehydes, such as 2-Mesitylpropanal, relies on a variety of functionalization techniques that either construct the aldehyde moiety on a pre-existing molecular framework or modify a precursor molecule to yield the target carbonyl compound. These methods are crucial for navigating the steric hindrance imposed by the mesityl group and for achieving high yields and selectivity. Key strategies include the direct formylation of organometallic species, the oxidation of corresponding primary alcohols, and the hydroformylation of vinyl arenes.

One of the most direct methods for synthesizing aryl aldehydes involves the introduction of a formyl group (-CHO) onto an aromatic ring. While direct formylation of mesitylene (B46885) typically yields 2,4,6-trimethylbenzaldehyde (B22134) (mesitaldehyde), a structural analogue, variations of this approach are foundational. For instance, the Rieche formylation, which employs dichloromethyl methyl ether in the presence of a Lewis acid like titanium tetrachloride (TiCl₄), is a potent method for formylating electron-rich aromatic compounds. researchgate.netresearchgate.net Another established procedure is the Gattermann synthesis, which can also be used for the formylation of mesitylene. orgsyn.org These methods underscore the principle of electrophilic aromatic substitution as a viable pathway to aryl aldehydes.

A highly effective and atom-economical technique for producing 2-arylpropanals is the hydroformylation of vinyl arenes. nih.gov This reaction involves the addition of a formyl group and a hydrogen atom across the double bond of an alkene in the presence of a metal catalyst, typically based on rhodium. researchgate.net For the synthesis of this compound, the precursor would be vinylmesitylene (1-ethenyl-2,4,6-trimethylbenzene). The reaction can produce two regioisomers: the branched aldehyde (this compound) and the linear aldehyde (3-mesitylpropanal). The regioselectivity is highly dependent on the catalyst system, particularly the ligands coordinated to the rhodium center. acs.org The use of specific phosphine (B1218219) or phosphite (B83602) ligands can steer the reaction to favor the formation of the desired branched product. nih.govrsc.org

Table 1: Regioselectivity in the Hydroformylation of Vinyl Arenes This table presents representative data on the influence of catalyst systems on the regioselectivity of the hydroformylation of styrene (B11656) and its analogues, which serves as a model for the synthesis of this compound.

| Catalyst Precursor | Ligand | Substrate | Branched:Linear Ratio | Reference |

|---|---|---|---|---|

| Rh₄(CO)₁₂ | None | Vinylferrocene | 80:20 | chimia.ch |

| Rh(acac)(CO)₂ | PPh₃ | Homoallylic alcohols | Slight preference for proximal (branched) | acs.org |

| Rh/BDP | Bisdiazaphospholane (BDP) | 1,1'-Disubstituted acrylates | >13:1 | nih.gov |

| Rh₄(CO)₁₂ | (R,R)-DIOP | Vinylferrocene | High preference for branched | chimia.ch |

Perhaps the most common and reliable functionalization technique for accessing aldehydes is the oxidation of the corresponding primary alcohol. smolecule.com In this context, this compound can be synthesized through the controlled oxidation of 2-Mesitylpropan-1-ol. vulcanchem.com This transformation requires mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Reagents such as Pyridinium chlorochromate (PCC) are frequently used for this purpose. Other modern oxidation protocols, including the Swern oxidation (using oxalyl chloride/DMSO) and the Dess-Martin periodinane oxidation, are also highly effective for converting primary alcohols to aldehydes under mild conditions, making them suitable for substrates with sensitive functional groups. acs.org The choice of oxidant is critical to ensure high conversion and yield of the desired aldehyde. smolecule.com

Table 2: Common Oxidation Methods for the Synthesis of Aldehydes from Primary Alcohols This table summarizes common reagents used for the selective oxidation of primary alcohols to aldehydes, a key functionalization step for preparing compounds like this compound.

| Reagent/Method | Typical Conditions | General Remarks | Reference |

|---|---|---|---|

| Pyridinium Chlorochromate (PCC) | CH₂Cl₂, Room Temperature | A reliable and widely used reagent for converting primary alcohols to aldehydes. acs.org | acs.org |

| Potassium Permanganate (B83412) (KMnO₄) | Acidic or Basic Conditions | Strong oxidant, can lead to over-oxidation to carboxylic acids if not carefully controlled. smolecule.com | smolecule.com |

| Chromium Trioxide (CrO₃) | Acidic Medium | A strong oxidant, similar in reactivity to KMnO₄. smolecule.com | smolecule.com |

| Swern Oxidation | (COCl)₂, DMSO, Et₃N, -78 °C to RT | Mild conditions, high yields, avoids heavy metals. | N/A |

| Dess-Martin Periodinane (DMP) | CH₂Cl₂, Room Temperature | Mild, neutral conditions with a broad substrate scope. | N/A |

Furthermore, functionalization can also be achieved starting from other carbonyl compounds. For example, α-functionalization of carbonyl compounds through electrophilic amination or other C-C bond-forming reactions represents a broad field of synthetic strategies that can be adapted to create complex aldehyde structures. researchgate.netucm.es These advanced methods allow for the precise installation of substituents on a simpler aldehyde scaffold, offering modular routes to diverse structural analogues.

Chemical Reactivity, Transformation Mechanisms, and Derivatization Studies of 2 Mesitylpropanal

Aldehyde-Specific Reactions Under Steric Influence

The reactivity of 2-Mesitylpropanal is significantly shaped by the steric hindrance imposed by the bulky mesityl group (2,4,6-trimethylphenyl group) positioned alpha to the carbonyl carbon. This steric bulk influences the accessibility of the carbonyl group to nucleophiles and affects the stability of intermediates and transition states in various reactions.

Nucleophilic Addition Reactions to the Carbonyl Group

Nucleophilic addition is a fundamental reaction of aldehydes. numberanalytics.comopenstax.org In this reaction, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. ksu.edu.sa For this compound, the large mesityl group sterically hinders the approach of the nucleophile to the carbonyl carbon. numberanalytics.comlibretexts.org This steric hindrance generally slows down the rate of nucleophilic addition compared to less hindered aldehydes. openstax.orgksu.edu.sa

The outcome of nucleophilic addition is also influenced by the nature of the nucleophile and the reaction conditions. Strong, small nucleophiles are more likely to overcome the steric barrier. The reaction often results in the formation of a chiral center at the carbonyl carbon, and if the nucleophile or catalyst is chiral, asymmetric induction can lead to the preferential formation of one enantiomer. ksu.edu.sa

Oxidation Pathways to Carboxylic Acids

Aldehydes can be oxidized to carboxylic acids using various oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃) under acidic or basic conditions. The oxidation of this compound would yield 2-Mesitylpropanoic acid. The steric hindrance from the mesityl group can influence the rate of oxidation, potentially requiring harsher reaction conditions compared to unhindered aldehydes.

Reduction Reactions to Alcohols

The reduction of this compound yields 2-Mesitylpropan-1-ol. vulcanchem.com This can be achieved through catalytic hydrogenation using catalysts like palladium or Raney nickel, or by using hydride reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄). ksu.edu.savulcanchem.com The hydride anion acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral alkoxide intermediate, which is then protonated to give the alcohol. ksu.edu.sa

Asymmetric hydrogenation is a powerful method for the synthesis of chiral alcohols from prochiral ketones and aldehydes. ethz.chwikipedia.orggoogle.com This technique employs a chiral catalyst to selectively produce one enantiomer of the alcohol product. For sterically hindered aldehydes like this compound, finding an effective catalyst that can overcome the steric bulk and achieve high enantioselectivity is a key challenge. nih.gov The reaction involves the addition of hydrogen across the carbonyl double bond, guided by the chiral catalyst. ethz.ch

Chiral metal complexes, particularly those based on ruthenium (Ru), rhodium (Rh), and iridium (Ir), are widely used as catalysts in asymmetric hydrogenation. wikipedia.orgajchem-b.com These metals are complexed with chiral ligands, which create a chiral environment around the metal center and direct the stereochemical outcome of the reaction. ajchem-b.comacs.org For sterically hindered substrates, ligands with specific structural features that can accommodate the bulky group while still effectively inducing chirality are required. nih.gov The choice of ligand and metal can significantly impact the enantioselectivity and catalytic activity. ethz.ch

Table 1: Common Chiral Ligands and Metal Catalysts in Asymmetric Hydrogenation

| Catalyst Type | Metal | Common Ligands | Substrate Scope |

|---|---|---|---|

| Noyori-type catalysts | Ruthenium (Ru) | BINAP, TsDPEN | Ketones, Aldehydes wikipedia.orgmdpi.com |

| Crabtree's catalyst | Iridium (Ir) | P,N-ligands | Unfunctionalized olefins wikipedia.org |

| Rhodium complexes | Rhodium (Rh) | DIPAMP, DuPhos | Dehydroamino acids mdma.ch |

Condensation Reactions and Enamine/Enol Chemistry

Condensation reactions, such as the aldol (B89426) condensation, involve the reaction of an enolate or enol with a carbonyl compound to form a new carbon-carbon bond. wikipedia.org In the case of this compound, the presence of α-hydrogens allows for the formation of an enolate under basic conditions or an enol under acidic conditions. However, the steric hindrance of the mesityl group can disfavor the self-condensation of this compound.

Crossed aldol condensations, where this compound reacts with another, less hindered aldehyde or ketone, might be more feasible. wikipedia.org In such reactions, this compound would likely act as the electrophilic partner due to the hindered nature of its enolate.

Enamines are formed from the reaction of an aldehyde or ketone with a secondary amine. wikipedia.orgmasterorganicchemistry.com this compound can react with a secondary amine, such as pyrrolidine (B122466) or morpholine, to form an enamine. makingmolecules.comchemistrysteps.com These enamines are nucleophilic at the α-carbon and can participate in reactions like alkylation and acylation, providing an alternative pathway for the functionalization of this compound at the α-position. wikipedia.orglibretexts.org The formation and reactivity of the enamine will also be influenced by the steric bulk of the mesityl group. makingmolecules.com

Stereochemical Aspects of Reactions Involving the α-Chiral Center

The presence of a stereocenter at the α-position to the carbonyl group in this compound introduces significant stereochemical considerations in its chemical transformations. The bulky mesityl group plays a crucial role in influencing the stereochemical outcome of reactions at the prochiral carbonyl carbon.

Diastereoselectivity and Enantioselectivity in Transformations

The stereochemical outcome of nucleophilic additions to α-chiral aldehydes like this compound is often governed by well-established models such as the Felkin-Anh and Cram models. wikipedia.orgresearchgate.net These models predict the favored diastereomer by considering the steric and electronic interactions of the substituents on the α-carbon with the incoming nucleophile. In the case of this compound, the large mesityl group is expected to exert a strong directing effect, leading to high diastereoselectivity in many of its reactions.

Diastereoselectivity in reactions of α-chiral aldehydes can be achieved when the reaction favors the formation of one diastereomer over another. saskoer.ca This can be influenced by either thermodynamic or kinetic control. saskoer.ca Under kinetic control, the relative energies of the transition states leading to the different diastereomers determine the product distribution. saskoer.ca For cyclic systems, the accessibility of the different faces of the molecule can lead to high diastereoselectivity. cureffi.orgrsc.org

Enantioselectivity , the preference for the formation of one enantiomer over the other, is typically achieved through the use of chiral catalysts or reagents. saskoer.ca In the context of this compound, enantioselective transformations can be achieved through various catalytic methods, including organocatalysis and transition-metal catalysis. bohrium.comrsc.org For instance, proline-catalyzed aldol reactions can proceed with high enantioselectivity by directing the attack of the enamine to a specific face of the aldehyde. libretexts.org

Below is a table summarizing the expected stereochemical outcomes in transformations of α-chiral aldehydes, which are applicable to this compound.

| Reaction Type | Stereochemical Control | Expected Outcome for this compound |

| Nucleophilic Addition | Substrate Control (Felkin-Anh/Cram models) | High diastereoselectivity due to the bulky mesityl group. wikipedia.orgresearchgate.net |

| Aldol Reaction | Chiral Catalyst (e.g., Proline) | High enantioselectivity and diastereoselectivity. libretexts.org |

| Allylation | Chiral Reagent (e.g., Chiral Allylborane) | High enantioselectivity, creating a new chiral center. wikipedia.org |

| Reduction | Chiral Reducing Agent | High enantioselectivity in the formation of the corresponding alcohol. |

Strategies for Chiral Induction and Control in Synthetic Pathways

Controlling the stereochemistry in reactions involving this compound is crucial for the synthesis of enantiomerically pure compounds. Several strategies for chiral induction can be employed:

Substrate Control: The inherent chirality of this compound can direct the stereochemical course of a reaction. The bulky mesityl group can effectively shield one face of the carbonyl group, leading to preferential attack from the less hindered face. wikipedia.org

Reagent Control: Chiral reagents, such as chiral allylmetals or boranes, can be used to introduce a new stereocenter with high enantioselectivity. wikipedia.org The chirality of the resulting product is determined by the chirality of the reagent. wikipedia.org

Catalyst Control: The use of chiral catalysts is a highly effective method for achieving enantioselectivity. nih.gov This can involve:

Organocatalysis: Chiral amines, such as proline and its derivatives, can catalyze reactions like aldol and Mannich reactions with high enantioselectivity. bohrium.comlibretexts.org

Transition-Metal Catalysis: Chiral transition-metal complexes, often involving ligands like QUINAP, can be used for a variety of enantioselective transformations, including hydrogenations and cross-coupling reactions. nih.gov

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed. wikipedia.org

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of reactions involving this compound is essential for predicting and controlling their outcomes. This includes investigating reaction pathways and the dynamics that govern selectivity.

Reaction Pathway Bifurcations in Organic Transformations

In some organic reactions, a single transition state can lead to the formation of multiple products through a phenomenon known as a post-transition state bifurcation (PTSB). mercuryconsortium.orgmercuryconsortium.org This is a departure from conventional transition state theory, where each transition state is assumed to lead to a single product. mercuryconsortium.org The product ratio in such reactions is not determined by the relative energies of competing transition states but by the dynamics of the system after passing through the single transition state. researchgate.net

For transformations involving α-chiral aldehydes, a bifurcation of the reaction pathway can lead to a loss of selectivity if not properly controlled. acs.org For example, in the aminocatalytic α-chlorination of aldehydes, the initially formed chiral intermediate can equilibrate with diastereomeric adducts, leading to a decrease in the final enantioselectivity. acs.org

Post-Transition State Dynamics and Selectivity Control

Post-transition state dynamics refers to the trajectory of a molecule on the potential energy surface after it has passed the transition state. acs.org These dynamics can play a crucial role in determining the final product distribution, especially in reactions with flat potential energy surfaces or those involving PTSBs. mercuryconsortium.orgresearchgate.net

Computational methods, such as ab initio molecular dynamics (AIMD) simulations, are often used to study these dynamic effects. mercuryconsortium.org By simulating the motion of the atoms as the reaction proceeds, researchers can gain insights into how factors like momentum and vibrational energy distribution influence the reaction outcome. mercuryconsortium.org In some cases, the selectivity of a reaction can be controlled by modulating these dynamic effects, for instance, through the choice of solvent. rsc.org

Formation of Derivatives for Chemical Research and Synthetic Building Blocks

This compound can be converted into a variety of derivatives that serve as valuable building blocks for the synthesis of more complex molecules. uochb.cz These derivatives often possess well-defined stereochemistry, which can be carried through subsequent synthetic steps.

The aldehyde functionality of this compound allows for a wide range of transformations, including:

Oxidation to form 2-mesitylpropanoic acid.

Reduction to form 2-mesitylpropan-1-ol.

Olefinations (e.g., Wittig, Horner-Wadsworth-Emmons) to form substituted alkenes. beilstein-journals.org

Condensation reactions to form imines, enamines, and other nitrogen-containing derivatives.

Hydroformylation of related alkenes can be a route to aldehydes like this compound. researchgate.netasianpubs.org

The resulting derivatives can be used in a variety of applications, from the synthesis of natural products and pharmaceuticals to the development of new materials. researchgate.netsymeres.comnih.gov The stereochemical information embedded in these chiral building blocks is often crucial for the biological activity or material properties of the final target molecule. mst.edursc.org

A summary of potential derivatives of this compound and their applications is presented in the table below.

| Derivative Class | Synthetic Transformation | Potential Applications |

| Carboxylic Acids | Oxidation | Chiral ligands, resolving agents. |

| Alcohols | Reduction | Chiral auxiliaries, starting materials for further synthesis. |

| Alkenes | Olefination | Monomers for polymerization, intermediates in total synthesis. |

| Amines | Reductive Amination | Chiral catalysts, biologically active compounds. |

| Esters | Oxidation followed by Esterification | Chiral synthons, flavor and fragrance compounds. mst.edu |

Imine and Oxime Formation for Characterization or Further Synthesis

The reaction of aldehydes and ketones with primary amines or hydroxylamine (B1172632) leads to the formation of imines (Schiff bases) and oximes, respectively. byjus.comlibretexts.org These reactions are typically acid-catalyzed and involve the elimination of a water molecule. libretexts.org The formation of these derivatives serves as a classical method for the characterization of carbonyl compounds, as imines and oximes are often crystalline solids with sharp melting points. asianpubs.orgijprajournal.com

Imine Formation:

The general mechanism for imine formation involves the nucleophilic attack of the primary amine on the carbonyl carbon of this compound. This is followed by proton transfer and subsequent dehydration to yield the corresponding imine. The reaction equilibrium can be shifted towards the product by removing water, often through the use of a Dean-Stark apparatus or hygroscopic salts like magnesium sulfate. operachem.com While specific studies on this compound are not prevalent in the searched literature, the general reaction is well-established. byjus.comoperachem.com The rate of imine formation can be influenced by the pH of the reaction medium, with a slightly acidic environment (around pH 5) generally being optimal. libretexts.orgmasterorganicchemistry.com

Table 1: General Conditions for Imine Formation

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Conditions | Product |

| Aldehyde/Ketone | Primary Amine | Acid (e.g., p-toluenesulfonic acid) or Base (e.g., K2CO3) | Toluene, Methanol, etc. | Reflux, often with water removal | Imine |

This table represents generalized conditions and may need optimization for this compound.

Oxime Formation:

Similarly, this compound can react with hydroxylamine to form an oxime. This reaction is also typically carried out in a slightly acidic medium. libretexts.org The resulting oxime can be a useful intermediate for further synthetic transformations, such as reduction to amines or rearrangement reactions. nbu.ac.in The synthesis of oximes can be achieved through various methods, including reacting the carbonyl compound with hydroxylamine hydrochloride in the presence of a base like sodium carbonate. asianpubs.org

Table 2: General Conditions for Oxime Formation

| Reactant 1 | Reactant 2 | Reagents | Solvent | Conditions | Product |

| Aldehyde/Ketone | Hydroxylamine Hydrochloride | Base (e.g., Sodium Carbonate, Sodium Hydroxide) | Ethanol, Water, etc. | Room temperature or heating | Oxime |

This table represents generalized conditions and may need optimization for this compound.

The characterization of these derivatives is typically performed using spectroscopic methods such as FT-IR and NMR, along with elemental analysis to confirm their structure. chemmethod.commdpi.comjmchemsci.comnih.gov

Aldol Condensation and Wittig Reactions

Aldol Condensation:

The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry. libretexts.orgfiveable.me It involves the reaction of an enol or enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, which can then dehydrate to an α,β-unsaturated carbonyl compound. wikipedia.orgazom.com For an aldehyde to undergo a classical aldol condensation, it must possess at least one α-hydrogen. quora.com this compound has one α-hydrogen, making it a potential substrate for this reaction.

The first step in a base-catalyzed aldol reaction is the deprotonation of the α-carbon to form a resonance-stabilized enolate ion. wikipedia.orgorgosolver.com This enolate then acts as a nucleophile, attacking the carbonyl carbon of another molecule of the aldehyde. Subsequent protonation yields the aldol addition product. Under harsher conditions, such as heating, this aldol adduct can undergo dehydration to form an α,β-unsaturated aldehyde. libretexts.org

Due to the steric bulk of the mesityl group, the enolate formation and subsequent nucleophilic attack might be slower compared to less hindered aldehydes. The conditions for the reaction, particularly the choice of base and temperature, would be crucial in controlling the outcome. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often used to ensure complete enolate formation. mnstate.edu

Table 3: Key Steps in Base-Catalyzed Aldol Condensation of this compound

| Step | Description |

| 1 | Deprotonation of the α-carbon of this compound by a base to form an enolate. |

| 2 | Nucleophilic attack of the enolate on the carbonyl carbon of a second molecule of this compound. |

| 3 | Protonation of the resulting alkoxide to form the β-hydroxy aldehyde (aldol adduct). |

| 4 | Dehydration (elimination of water) of the aldol adduct to form an α,β-unsaturated aldehyde. |

This table outlines the general mechanism which may be influenced by the specific reaction conditions.

Wittig Reaction:

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones. wikipedia.orglibretexts.org It involves the reaction of a carbonyl compound with a phosphorus ylide (Wittig reagent). tamu.edu A major advantage of the Wittig reaction is that the position of the double bond is unambiguously determined. libretexts.org

The reaction of this compound with a Wittig reagent, such as methylenetriphenylphosphorane (B3051586) (Ph3P=CH2), would be expected to yield an alkene. The mechanism is believed to proceed through a [2+2] cycloaddition to form a four-membered ring intermediate called an oxaphosphetane, which then decomposes to the alkene and triphenylphosphine (B44618) oxide. wikipedia.orgtamu.edu

The steric hindrance from the mesityl group in this compound could potentially slow down the reaction rate but is not expected to prevent the reaction entirely, as even sterically hindered ketones can be converted to their corresponding alkenes using this method. wikipedia.org The stereochemistry of the resulting alkene (E or Z isomer) can be influenced by the nature of the ylide and the reaction conditions. wikipedia.org

Table 4: General Scheme of a Wittig Reaction with this compound

| Reactant 1 | Reactant 2 (Wittig Reagent) | Intermediate | Product 1 (Alkene) | Product 2 |

| This compound | R'CH=P(C6H5)3 | Oxaphosphetane | 2-Mesityl-1-R'-propene | Triphenylphosphine oxide |

R' represents a hydrogen or an alkyl/aryl group from the Wittig reagent.

Advanced Spectroscopic Characterization and Analytical Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the connectivity and chemical environment of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation

Proton NMR (¹H NMR) spectroscopy is instrumental in defining the proton framework of a molecule. For 2-Mesitylpropanal, the ¹H NMR spectrum is predicted to exhibit distinct signals corresponding to the different types of protons present. The aldehydic proton is expected to appear as a singlet in the downfield region, typically around 9-10 ppm, due to the strong deshielding effect of the adjacent carbonyl group. The methine proton (CH) alpha to the carbonyl group would likely resonate as a quartet, influenced by the adjacent methyl group. The methyl protons of the propanal moiety are expected to appear as a doublet. The aromatic protons of the mesityl group would produce a singlet, a characteristic feature of the symmetrically substituted benzene (B151609) ring. Finally, the methyl groups attached to the aromatic ring are predicted to show a singlet in the upfield region.

Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~9.6 | s | 1H | Aldehydic H |

| ~6.8 | s | 2H | Aromatic H |

| ~3.5 | q | 1H | CH |

| ~2.3 | s | 3H | para-Aromatic CH₃ |

| ~2.2 | s | 6H | ortho-Aromatic CH₃ |

| ~1.3 | d | 3H | CH₃ (propanal) |

| Note: This data is predicted and may vary from experimental values. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of this compound, the carbonyl carbon of the aldehyde group is expected to be the most downfield signal, typically appearing in the range of 190-205 ppm docbrown.info. The carbons of the aromatic mesityl group would give rise to several signals in the aromatic region (around 120-140 ppm). The methine carbon and the methyl carbons of the propanal and mesityl moieties would appear in the upfield aliphatic region of the spectrum.

Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~204 | C=O (Aldehyde) |

| ~138 | Aromatic C (quaternary, C-CH₃) |

| ~136 | Aromatic C (quaternary, C-CH) |

| ~129 | Aromatic CH |

| ~45 | CH |

| ~21 | Aromatic CH₃ (para) |

| ~19 | Aromatic CH₃ (ortho) |

| ~15 | CH₃ (propanal) |

| Note: This data is predicted and may vary from experimental values. |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structure Assignment

For unambiguous assignment of all proton and carbon signals, especially in complex molecules, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds. In the COSY spectrum of this compound, a cross-peak would be expected between the methine proton and the adjacent methyl protons of the propanal group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would show correlations between the aldehydic proton and the carbonyl carbon, the aromatic protons and their corresponding carbons, the methine proton and its carbon, and the methyl protons with their respective carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons, typically over two or three bonds. For this compound, HMBC would be crucial in connecting the propanal moiety to the mesityl ring. For instance, correlations would be expected from the methine proton to the quaternary aromatic carbon it is attached to, as well as to the carbonyl carbon.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of a compound. For this compound (C₁₂H₁₆O), the theoretical exact mass can be calculated. HRMS analysis would be expected to yield an experimental mass that is very close to this theoretical value, confirming the elemental composition.

Predicted HRMS Data for this compound

| Ion Formula | Calculated m/z |

| [C₁₂H₁₆O + H]⁺ | 177.1274 |

| [C₁₂H₁₆O + Na]⁺ | 199.1093 |

| Note: This data is predicted and may vary from experimental values. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an excellent method for assessing the purity of a sample and for identifying its components.

In a GC-MS analysis of this compound, the gas chromatogram would ideally show a single peak, indicating a pure compound. The retention time of this peak is a characteristic property of the molecule under the specific GC conditions. The mass spectrometer then records the mass spectrum of the compound as it elutes from the GC column. The resulting mass spectrum will show the molecular ion peak (M⁺) and a series of fragment ions. The fragmentation pattern is a unique fingerprint of the molecule and can be used for its identification. Key fragmentations for this compound would likely involve cleavage of the bond between the carbonyl group and the mesityl ring, leading to characteristic fragment ions.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Derivatives

Direct analysis of volatile aldehydes by Liquid Chromatography-Mass Spectrometry (LC-MS) can be challenging. To overcome this, this compound is typically converted into a stable, non-volatile derivative. The most common derivatization agent for carbonyl compounds is 2,4-dinitrophenylhydrazine (DNPH). fishersci.comlcms.cz This reagent reacts with the aldehyde functional group under acidic conditions to form a 2,4-dinitrophenylhydrazone (DNPH) derivative, which is significantly more amenable to LC-MS analysis. nih.govresearchgate.net

The derivatization reaction increases the molecular weight and introduces a strong chromophore (the dinitrophenyl group), which facilitates robust detection by UV-Vis detectors coupled to the LC system. fishersci.com The resulting hydrazone is then separated from other components in the sample matrix using reversed-phase high-performance liquid chromatography (HPLC).

The separated derivative is subsequently ionized and analyzed by a mass spectrometer. Common ionization techniques for these derivatives include atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI), often in negative ion mode, which can provide excellent detectability of the deprotonated molecule. lcms.cznih.gov This LC-MS approach allows for both the quantification and the unambiguous identification of this compound in complex mixtures. researchgate.net

| Compound | Structure | Molecular Formula | Molecular Weight (g/mol) | Reaction |

|---|---|---|---|---|

| This compound | C₁₂H₁₆O | 176.26 | Reaction with 2,4-Dinitrophenylhydrazine (DNPH) to form a stable hydrazone derivative for enhanced LC-MS analysis. | |

| This compound-DNPH Derivative | C₁₈H₂₀N₄O₄ | 356.38 |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying the functional groups present in this compound. The most diagnostic feature in the IR spectrum of an aldehyde is the intense absorption band corresponding to the carbonyl (C=O) stretching vibration. pressbooks.publibretexts.org For typical saturated aliphatic aldehydes, this band appears around 1730 cm⁻¹. libretexts.org When a carbonyl group is conjugated with an aromatic ring, as in benzaldehyde, the frequency is lowered to approximately 1705 cm⁻¹ due to the delocalization of π-electrons, which weakens the C=O bond. pressbooks.pubpg.edu.pl

In this compound, the significant steric hindrance caused by the two ortho-methyl groups on the mesityl ring forces the propanal substituent to twist out of the plane of the aromatic ring. This spatial arrangement inhibits effective conjugation between the carbonyl group and the aromatic π-system. Consequently, the C=O stretching frequency for this compound is expected to be higher than that of a typical aromatic aldehyde and closer to that of a saturated aliphatic aldehyde, likely in the 1725-1730 cm⁻¹ range.

Other key vibrational modes for this compound include the characteristic aldehydic C-H stretching vibrations, which typically appear as a pair of weak to medium bands near 2850 cm⁻¹ and 2750 cm⁻¹. libretexts.orgspectroscopyonline.com The presence of these bands is a definitive marker for the aldehyde functional group. missouri.edu Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and ethyl groups appear in the 2850-2990 cm⁻¹ region. Aromatic ring C=C stretching vibrations give rise to bands in the 1450-1600 cm⁻¹ region. ias.ac.in

A complete vibrational analysis of this compound involves assigning the observed bands in both IR and Raman spectra to specific molecular motions. ias.ac.ins-a-s.org Due to the steric clash between the propanal group and the ortho-methyl substituents, the molecule is expected to adopt a non-planar conformation. The dihedral angle between the plane of the aromatic ring and the plane of the carbonyl group is a key conformational parameter.

Raman spectroscopy is particularly well-suited for studying the skeletal vibrations of the molecule and providing insights into its conformational state. s-a-s.org Low-frequency vibrational modes, often found in the Raman spectrum below 400 cm⁻¹, are especially sensitive to molecular conformation and can be correlated with torsional and bending motions of the entire propanal substituent relative to the mesityl ring. nih.gov By combining experimental IR and Raman data with computational methods, such as Density Functional Theory (DFT), it is possible to model the vibrational spectra for different conformations and determine the most stable geometry of the molecule. iu.edu.sa

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) | Notes |

|---|---|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak | Strong | Stretching of C-H bonds on the mesityl ring. |

| Aliphatic C-H Stretch | 2990 - 2850 | Strong | Strong | Stretching of C-H bonds in methyl and propanal groups. |

| Aldehydic C-H Stretch | 2850 - 2820 and 2750 - 2720 | Weak-Medium | Medium | Often appears as a doublet; highly characteristic of aldehydes. pressbooks.pub |

| Carbonyl (C=O) Stretch | 1730 - 1725 | Very Strong | Medium-Weak | Frequency is elevated due to lack of conjugation from steric hindrance. pg.edu.pl |

| Aromatic C=C Stretch | 1610 - 1580 and 1500 - 1450 | Medium-Strong | Strong | Vibrations of the carbon-carbon bonds within the mesityl ring. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. uobabylon.edu.iq The key chromophores in this compound are the carbonyl group and the mesitylene (B46885) aromatic ring. Aldehydes and ketones typically exhibit a weak absorption band in the 270-300 nm region, which is attributed to the forbidden n→π* (non-bonding to anti-bonding pi orbital) transition of the carbonyl group's lone pair electrons. masterorganicchemistry.com

The aromatic ring possesses its own set of π→π* transitions, which are generally more intense. In a conjugated system, where the carbonyl group and aromatic ring are coplanar, the π-electron systems overlap. This overlap lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a shift of the absorption maximum (λmax) to a longer wavelength (a bathochromic shift) and an increase in absorption intensity (a hyperchromic effect). masterorganicchemistry.comlibretexts.org

However, due to the pronounced steric hindrance in this compound, the propanal group is twisted out of the plane of the mesityl ring, severely restricting electronic conjugation. bspublications.netyoutube.com As a result, the UV-Vis spectrum of this compound is expected to resemble a simple superposition of the spectra of its two isolated chromophores: an aliphatic aldehyde and mesitylene (1,3,5-trimethylbenzene). This would manifest as a weak n→π* transition for the aldehyde group around 280-290 nm and the characteristic π→π* transitions of the substituted benzene ring at shorter wavelengths, largely unperturbed by the aldehyde function. jove.comslideshare.net

| Chromophore | Transition | Expected λmax (nm) | Expected Molar Absorptivity (ε) | Notes |

|---|---|---|---|---|

| Aromatic Ring (Mesityl) | π → π | ~265-270 | Low-Medium | Characteristic absorption of the trimethylbenzene ring, similar to isolated mesitylene. |

| Carbonyl Group (Aldehyde) | n → π | ~280-290 | Very Low | Weak, "forbidden" transition typical of non-conjugated carbonyls. masterorganicchemistry.com |

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for separating this compound from reaction mixtures or impurities and for assessing its purity. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are suitable techniques.

Gas Chromatography (GC): As this compound is a moderately volatile compound, GC is an excellent method for its analysis. The sample is vaporized and separated on a capillary column. A common choice for the stationary phase would be a mid-polarity column, such as one coated with 5% phenyl-methylpolysiloxane. researchgate.net Detection is typically achieved using a Flame Ionization Detector (FID), which provides a response proportional to the mass of the carbon-containing analyte. Purity is assessed by integrating the area of the peaks in the resulting chromatogram; the purity is expressed as the percentage of the main peak area relative to the total area of all peaks. libretexts.org

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful tool for the analysis of this compound. A common approach is reversed-phase chromatography, using a non-polar stationary phase (e.g., C18) and a polar mobile phase, such as a gradient of water and acetonitrile. epa.govnih.gov Detection is typically performed with a UV detector set to a wavelength where the aromatic ring absorbs (e.g., 254 nm or 265 nm). grupobiomaster.com Similar to GC, purity is determined by the relative area of the analyte peak. semanticscholar.org For complex matrices or trace-level analysis, HPLC is often coupled with derivatization (e.g., with DNPH) to improve sensitivity and selectivity, as described in the LC-MS section. nih.gov

| Technique | Stationary Phase (Column) | Mobile Phase / Carrier Gas | Detector | Primary Application |

|---|---|---|---|---|

| Gas Chromatography (GC) | 5% Phenyl-methylpolysiloxane | Helium or Hydrogen | Flame Ionization (FID) | Purity assessment and quantification of volatile impurities. researchgate.netund.edu |

| High-Performance Liquid Chromatography (HPLC) | C18 (Octadecyl-silica) | Water/Acetonitrile Gradient | UV-Vis Diode Array (DAD) | Purity assessment and quantification of non-volatile impurities. epa.govnih.gov |

High-Performance Liquid Chromatography (HPLC)

A thorough search of scientific literature did not yield specific methods for the analysis of this compound using High-Performance Liquid Chromatography (HPLC).

In principle, HPLC is a powerful technique for the separation, identification, and quantification of compounds in a mixture. For an aromatic aldehyde such as this compound, a reversed-phase HPLC method would likely be employed. This would typically involve a nonpolar stationary phase (like a C18 column) and a polar mobile phase, such as a mixture of water and an organic solvent like acetonitrile or methanol. waters.comlawdata.com.tw Detection could be achieved using a UV detector, leveraging the aromatic ring's ability to absorb ultraviolet light.

To enhance sensitivity and selectivity, especially in complex matrices, derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH) is a common strategy for aldehydes. sigmaaldrich.comwaters.com This reaction forms a stable DNPH-hydrazone derivative that can be readily detected at specific wavelengths. sigmaaldrich.comwaters.com The retention time of the this compound derivative would be a key parameter for its identification.

Gas Chromatography (GC)

Specific Gas Chromatography (GC) methodologies for the analysis of this compound have not been detailed in the available scientific literature.

Gas Chromatography is a premier technique for the analysis of volatile and semi-volatile compounds. nih.gov Given its likely volatility, this compound would be well-suited for GC analysis. The separation would be performed on a capillary column with a stationary phase selected based on polarity. A nonpolar or mid-polar column would likely provide good separation. The compound would be vaporized in a heated injection port and carried through the column by an inert gas, such as helium or nitrogen.

Detection is often performed using a Flame Ionization Detector (FID) for organic compounds or a Mass Spectrometer (MS) for definitive identification. scirp.org GC-MS would provide both the retention time for presumptive identification and a mass spectrum based on the fragmentation pattern of the molecule, allowing for structural confirmation. The steric hindrance from the mesityl group might influence its chromatographic behavior, potentially leading to different retention times compared to less hindered aromatic aldehydes. und.edu

Other Advanced Analytical Techniques for Material Characterization

X-Ray Diffraction (XRD) for Crystalline Structure (if applicable)

There is no publicly available X-ray Diffraction (XRD) data for this compound in a crystalline form.

Electron Paramagnetic Resonance (EPR) for Radical Intermediates

No Electron Paramagnetic Resonance (EPR) studies involving radical intermediates of this compound have been reported in the scientific literature.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used to detect and study species with unpaired electrons, such as free radicals. researchgate.net In the context of this compound, EPR could be employed to investigate radical intermediates that might form during oxidation, reduction, or photochemical reactions. For instance, if the aldehyde proton were abstracted, a radical species could be formed. EPR spectroscopy would help in the identification and characterization of such transient species. Studies on other aromatic aldehydes have utilized EPR to understand degradation mechanisms and the formation of radical cations. nih.govaip.org

X-Ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Analysis

Specific X-Ray Photoelectron Spectroscopy (XPS) data for this compound is not available in the reviewed literature.

X-Ray Photoelectron Spectroscopy is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition and chemical states of the elements within the top few nanometers of a material's surface. kratos.com If this compound were analyzed as a thin film or adsorbed onto a surface, XPS could confirm the presence of carbon and oxygen. High-resolution scans of the C 1s and O 1s regions would provide insight into the chemical bonding. For example, the carbon spectrum would be expected to show distinct peaks for the aromatic ring carbons, the methyl group carbons, and the carbonyl carbon of the aldehyde group, each with a characteristic binding energy. osti.goveag.com Similarly, the O 1s spectrum would show a peak corresponding to the carbonyl oxygen.

Scanning Tunneling Microscopy (STM) for Molecular Imaging (if deposited on surfaces)

There are no published studies detailing the use of Scanning Tunneling Microscopy (STM) for the molecular imaging of this compound.

Scanning Tunneling Microscopy is a powerful technique for imaging surfaces at the atomic level. ucdavis.edu For STM analysis, this compound would need to be deposited as a monolayer or sub-monolayer on a conductive substrate, such as gold or graphite. columbia.edu If successful imaging were achieved, STM could potentially resolve the orientation and arrangement of individual this compound molecules on the surface. The images would provide information on how the molecules pack and interact with the substrate and with each other. The appearance of the molecule in an STM image is related to the local density of electronic states, meaning the aromatic mesitylene ring and the propanal group might exhibit different contrasts. drexel.edu

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) is a fundamental thermal analysis technique used to measure changes in the mass of a sample as a function of temperature or time in a controlled atmosphere. This methodology is highly valuable for determining the thermal stability of a compound by identifying the temperature at which it begins to decompose, as well as characterizing its decomposition profile. The instrument used, a thermogravimetric analyzer, consists of a precision balance with a sample pan situated inside a furnace. As the temperature is increased, gaseous byproducts may evolve from the sample, and the resulting mass loss is continuously recorded. The output is a TGA curve, a plot of mass versus temperature, from which the thermal stability of the material can be evaluated.

Thermal Stability Profile of this compound

A specific Thermogravimetric Analysis (TGA) for this compound is not extensively reported in readily available scientific literature. Thermal stability data, including onset decomposition temperature and specific mass loss stages, for this particular compound has not been published in peer-reviewed sources.

However, TGA provides critical parameters for assessing the thermal stability of any chemical compound. The analysis typically involves heating a small sample under a controlled atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions) and monitoring the change in mass. The resulting data allows for the determination of key stability indicators.

For a compound like this compound, a TGA experiment would reveal the temperature range in which the molecule remains stable before thermal decomposition begins. The data would be presented in a thermogram, showing distinct stages of mass loss if the decomposition occurs in multiple steps. The derivative of this curve, known as the Derivative Thermogravimetric (DTG) curve, is often plotted to more clearly identify the temperature at which the rate of mass loss is at its maximum.

The table below outlines the typical parameters that are determined from a TGA experiment to characterize the thermal stability of a chemical substance.

Table 1: Key Parameters from Thermogravimetric Analysis for Thermal Stability Assessment

| Parameter | Symbol | Description/Significance |

|---|---|---|

| Onset Decomposition Temperature | Tonset | The temperature at which a significant, measurable mass loss begins. It is a primary indicator of the lower limit of a compound's thermal stability. |

| Temperature of Maximum Decomposition Rate | Tmax | The temperature at which the rate of mass loss is highest, corresponding to the peak of the first derivative (DTG) curve. This indicates the point of greatest thermal instability. |

| Percent Mass Loss | %Δm | The total percentage of mass lost during a specific decomposition step or over the entire temperature range of the analysis. |

While experimental data for this compound is not available, these parameters represent the standard for how its thermal stability would be quantitatively assessed and compared to other related aldehydes or aromatic compounds.

Computational and Theoretical Chemistry Investigations of 2 Mesitylpropanal

Potential Areas of Quantum Chemical Investigation

Should such studies be undertaken, they would likely focus on the following key areas:

Geometry Optimization and Conformational Analysis

A primary step would be to determine the most stable three-dimensional structure of 2-Mesitylpropanal. Due to the bulky mesityl group, rotation around the single bonds would be significantly restricted. Computational methods could identify various stable conformers and the energy barriers between them. This would involve mapping the potential energy surface as a function of key dihedral angles. It is anticipated that the aldehyde group would orient itself to minimize steric clash with the ortho-methyl groups of the mesityl ring.

Electronic Structure Analysis

Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—would be crucial. The energy and spatial distribution of these orbitals govern the molecule's reactivity. The HOMO is typically associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). For this compound, it would be interesting to see how the electron-donating mesityl group influences the electronic character of the aldehyde functional group.

A Molecular Electrostatic Potential (MEP) map would visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This would be invaluable for predicting how this compound might interact with other reagents.

Vibrational Frequency Calculations and Spectral Prediction

Theoretical vibrational frequency calculations are a standard output of DFT studies. These calculations can predict the infrared (IR) spectrum of the molecule. Comparing the predicted spectrum with experimentally obtained data serves as a crucial validation of the accuracy of the computational model. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as C=O stretching, C-H bending, and aromatic ring vibrations.

Potential Insights from Reaction Mechanism and Pathway Modeling

Computational modeling could also shed light on the mechanistic details of reactions involving this compound.

Potential Energy Surface (PES) Analysis and Transition State Identification

For any given reaction, a PES can be calculated to map the energy of the system as it progresses from reactants to products. This allows for the identification of transition states—the high-energy structures that represent the bottleneck of the reaction. The energy of the transition state determines the activation energy and, consequently, the reaction rate. For reactions like nucleophilic addition to the aldehyde, the PES would reveal the energetic cost of the approaching nucleophile navigating the sterically hindered environment.

Elucidation of Steric and Electronic Effects on Reaction Selectivity

A key question for this compound is the interplay between steric and electronic effects. The mesityl group is electron-rich and can influence the reactivity of the aldehyde electronically. Simultaneously, its large size presents a significant steric barrier. nih.gov Computational studies could quantify these competing effects. For instance, in reactions with various nucleophiles, modeling could predict whether the reaction is controlled by the electronic activation of the carbonyl group or impeded by the steric hindrance of the mesityl group. This would be crucial for understanding and predicting the selectivity of its reactions. rsc.orgresearchgate.net

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular Dynamics (MD) simulations serve as a "computational microscope," providing detailed insights into the atomic-scale movements and conformational dynamics of molecules over time. mdpi.comnsf.gov For a sterically hindered molecule like this compound, MD simulations are invaluable for understanding its dynamic behavior, particularly the rotation around the C(aryl)-C(aldehyde) bond and the conformational preferences of the propanal moiety relative to the bulky mesityl group.

These simulations model the molecule's behavior by numerically solving Newton's equations of motion for each atom, where the forces are calculated using a potential energy function known as a force field. rsc.org This allows for the characterization of the molecule's conformational landscape, identifying low-energy states and the transition barriers between them. For this compound, key dihedral angles, such as the one defining the orientation of the carbonyl group with respect to the aromatic ring, would be monitored to map out the potential energy surface and determine the most stable conformations.

Furthermore, MD simulations are instrumental in elucidating the influence of the solvent on the molecule's behavior. researchgate.net Solvents can significantly alter the conformational equilibrium of a solute through various non-covalent interactions. acs.org By explicitly including solvent molecules (such as water, chloroform, or dimethyl sulfoxide) in the simulation box, it is possible to study how solvent-solute interactions affect the conformational preferences of this compound. rsc.orgsciforum.net For instance, polar solvents might stabilize conformations with a larger dipole moment, while non-polar solvents might favor more compact structures to minimize the solvent-exposed surface area. claudiozannoni.it These simulations can quantify the free energy differences between conformers in various solvents, providing a rationale for solvent-dependent reactivity and selectivity. escholarship.org Studies on other aromatic aldehydes have shown that solvent interactions can play a critical role in their diffusion and reactivity. rsc.orgresearchgate.net

Prediction of Spectroscopic Properties

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, which is crucial for structure elucidation and the interpretation of experimental data. imist.ma Density Functional Theory (DFT) is a widely used quantum mechanical method for these predictions due to its balance of accuracy and computational cost. nih.govresearchgate.net

Theoretical Prediction of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure determination. Theoretical calculations can accurately predict ¹H and ¹³C NMR chemical shifts and coupling constants, aiding in the assignment of complex spectra. ualberta.ca For this compound, DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can compute the magnetic shielding tensors for each nucleus. imist.ma These values are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).

The accuracy of these predictions depends heavily on the chosen functional and basis set. sciforum.net By performing calculations on the optimized geometry of this compound, a predicted spectrum can be generated. This is particularly useful for distinguishing between the signals of the three distinct methyl groups on the mesityl ring and for assigning the protons of the propanal group. Machine learning algorithms, sometimes trained on DFT-calculated data, are also emerging as powerful tools for rapid and accurate NMR shift prediction. ualberta.ca

Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted using a representative DFT method (e.g., B3LYP/6-31G(d)) in CDCl₃, referenced to TMS. Actual experimental values may vary.

| Atom Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Aldehyde CHO | 9.5 - 9.8 | 200 - 205 |

| Aldehyde α-CH | 3.5 - 3.8 | 45 - 50 |

| Aldehyde β-CH₃ | 1.2 - 1.4 | 15 - 20 |

| Aromatic CH (2) | 6.8 - 7.0 | 128 - 132 |

| Aromatic C (ipso) | - | 135 - 140 |

| Aromatic C (ortho, 2) | - | 138 - 142 |

| Aromatic C (para) | - | 137 - 141 |

| Ortho-CH₃ (2) | 2.2 - 2.4 | 20 - 22 |

| Para-CH₃ (1) | 2.1 - 2.3 | 19 - 21 |

Simulated IR and UV-Vis Spectra

Vibrational (Infrared, IR) and electronic (Ultraviolet-Visible, UV-Vis) spectroscopy provide key information about a molecule's functional groups and electronic structure.

Infrared (IR) Spectra: DFT calculations can compute the harmonic vibrational frequencies and their corresponding intensities, which allows for the simulation of the IR spectrum. arxiv.org These calculations help in assigning the absorption bands observed in an experimental spectrum to specific molecular vibrations, such as the characteristic C=O stretch of the aldehyde, C-H stretches of the alkyl and aromatic groups, and the various bending modes. chemrxiv.org For this compound, the simulated spectrum would be expected to show a strong absorption band for the carbonyl group around 1700-1720 cm⁻¹, slightly lowered from a typical aliphatic aldehyde due to conjugation and steric effects.

Table 2: Hypothetical Predicted IR Frequencies for Key Vibrational Modes of this compound Calculated at a representative DFT level (e.g., B3LYP/6-31G(d)). Frequencies are often scaled to better match experimental data.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium-Strong |

| Aldehyde C-H Stretch | 2720 - 2820 | Weak-Medium |

| Carbonyl (C=O) Stretch | 1705 - 1725 | Strong |

| Aromatic C=C Bending | 1600 - 1620 | Medium |

| CH₃ Bending | 1375 - 1450 | Medium |

UV-Vis Spectra: The simulation of UV-Vis spectra is typically achieved using Time-Dependent DFT (TD-DFT). nepjol.info This method calculates the energies of electronic transitions from the ground state to various excited states. uillinois.edu For this compound, the calculations would likely predict π → π* transitions associated with the aromatic ring and the carbonyl group, as well as the weaker n → π* transition of the carbonyl group. The solvent can also be included in these models, often using a Polarizable Continuum Model (PCM), to simulate spectra in solution, as solvent polarity can shift the absorption maxima (λ_max). youtube.com

Investigation of Chirality and Asymmetric Induction Mechanisms

This compound is a chiral molecule, with a stereocenter at the α-carbon adjacent to the carbonyl group. This makes it an interesting substrate for studying asymmetric induction, which is the preferential formation of one diastereomer over another in a chemical reaction. wikipedia.org Computational chemistry provides powerful tools to understand and predict the stereochemical outcomes of such reactions, particularly nucleophilic additions to the carbonyl group. nih.gov

The stereoselectivity of these reactions is often rationalized using qualitative models like the Felkin-Anh model. wikipedia.orgrsc.org This model predicts the favored direction of nucleophilic attack by considering the steric hindrance of the substituents around the chiral center. For this compound, the large mesityl group would be considered the "large" (L) substituent, the methyl group the "medium" (M), and the hydrogen the "small" (S) substituent. The Felkin-Anh model posits that the nucleophile will attack the carbonyl carbon at a specific trajectory (the Bürgi-Dunitz angle), avoiding the largest substituent. wikipedia.org

High-level quantum mechanical calculations can provide a more quantitative picture by locating the transition state structures for the formation of both possible diastereomers. rsc.orgresearchgate.net By comparing the calculated activation energies (ΔG‡) for the two pathways, one can predict the major product and the expected diastereomeric ratio. These computational studies can validate or refine the predictions of simpler models and elucidate the subtle interplay of steric and electronic effects that govern stereoselectivity. nih.govresearchgate.net For complex systems, computational analysis is essential for understanding the origins of selectivity, including cases involving chelation control or reactions with chiral catalysts. nsf.govacs.org

Role of Computational Chemistry in Accelerating Chemical Research and Design

Computational chemistry has become an indispensable partner to experimental chemistry, significantly accelerating the pace of chemical research and rational design. rsc.orgcam.ac.uk By providing detailed, atomic-level insights into molecular structure, properties, and reactivity, computational methods allow researchers to understand complex chemical phenomena, predict the outcomes of reactions, and design new molecules and catalysts with desired properties. acs.orgnih.govacs.org

In the context of a molecule like this compound, computational tools can be applied in several ways:

Mechanistic Elucidation: DFT and other methods can be used to map out entire reaction pathways, identifying intermediates and transition states. acs.orgnih.gov This helps in understanding reaction mechanisms, such as those for oxidation, reduction, or C-C bond-forming reactions involving the aldehyde.

Property Prediction: As detailed above, spectroscopic properties can be predicted with high accuracy, aiding in the characterization of new compounds and intermediates. imist.ma This reduces ambiguity in experimental interpretation.

Rational Design: By understanding the factors that control reactivity and selectivity (e.g., in asymmetric induction), computational models can guide the design of new substrates, reagents, or catalysts. rsc.orgpnas.org For instance, simulations could be used to predict how modifying the substituents on the mesityl ring would affect the stereochemical outcome of a reaction, allowing for the in silico screening of candidates before undertaking lengthy experimental work. cam.ac.ukresearchgate.net

Exploring Novel Reactivity: Simulations can explore reaction conditions or highly reactive species that are difficult or dangerous to study in the lab, opening avenues for discovering new chemical transformations. mdpi.combiorxiv.org

In essence, the synergy between computational and experimental chemistry creates a powerful feedback loop. Experiments provide benchmark data for validating and refining computational models, while computations provide deep mechanistic understanding and predictive power that guides more efficient and targeted experimental work. researchgate.net This integrated approach accelerates the discovery and development of new chemical entities and processes.

Future Research Directions and Unaddressed Challenges

Development of Highly Enantioselective Synthetic Routes to 2-Mesitylpropanal

The synthesis of enantiomerically pure this compound is a critical challenge. While methods for the synthesis of chiral aldehydes exist, the significant steric hindrance imposed by the mesityl group necessitates the development of novel, highly enantioselective routes.

Current research in asymmetric synthesis often focuses on less sterically hindered substrates. rsc.orgresearchgate.netrsc.orgrsc.org For instance, chiral phosphoric acids (CPAs) have been effective in the enantioselective allylboration of various aldehydes, but their utility with sterically hindered aldehydes is limited. rsc.orgresearchgate.netrsc.orgrsc.org Overcoming this requires innovative catalyst design. Recent work on chiral phosphoramide (B1221513) catalysts for the allylation of bulky aldehydes, which leverage multiple hydrogen bonding interactions, offers a promising direction. rsc.orgresearchgate.netrsc.orgrsc.org

Future efforts should concentrate on:

Novel Chiral Catalysts: Designing catalysts, potentially inspired by enzymes or utilizing unique ligand architectures, that can effectively accommodate the bulky mesityl group and induce high enantioselectivity. This could involve exploring different classes of organocatalysts or transition-metal complexes. organic-chemistry.orgrsc.orgrsc.org

Asymmetric Hydrogenation: Investigating the asymmetric hydrogenation of corresponding α,β-unsaturated precursors. While challenging for sterically hindered substrates, advances in catalyst development, such as palladium-catalyzed systems, have shown promise for related bulky imines. nih.gov

Kinetic Resolution: Developing efficient kinetic resolution strategies to separate racemic mixtures of this compound or its precursors.

Comprehensive Mechanistic Studies of its Transformations, Especially under Steric Hindrance

A thorough understanding of the reaction mechanisms involving this compound is paramount for controlling its reactivity and achieving desired outcomes. The steric bulk of the mesityl group significantly influences reaction pathways and transition state energies. nih.govacs.orgwikipedia.org

Key areas for mechanistic investigation include:

Addition Reactions: Detailed kinetic and computational studies of nucleophilic additions to the carbonyl group. Understanding how the mesityl group affects the approach of nucleophiles and the stability of tetrahedral intermediates is crucial.

Enolate/Enamine Chemistry: Investigating the formation and reactivity of enolates or enamines derived from this compound. The steric hindrance will likely impact the geometry and reactivity of these intermediates.

Redox Reactions: Elucidating the mechanisms of oxidation and reduction reactions. For example, the steric hindrance might favor certain oxidants or reductants and could influence the stereochemical outcome of such transformations.

Density Functional Theory (DFT) will be a powerful tool to probe these mechanisms, providing insights into transition state structures and activation barriers that are difficult to obtain experimentally. nih.govacs.orgresearchgate.netmdpi.com

Exploration of Novel Catalytic Systems for its Derivatization

The derivatization of this compound into more complex and valuable molecules is a key objective. sigmaaldrich.comgcms.czresearchgate.net However, its steric hindrance often necessitates the development of specialized catalytic systems. nih.govorganic-chemistry.orgdiva-portal.org

Future research should focus on:

Lewis Acid Catalysis: Exploring bulky Lewis acids that can effectively coordinate to the carbonyl oxygen without significant steric clashes with the mesityl group, thereby activating the aldehyde towards nucleophilic attack. uni-konstanz.de

Organocatalysis: Designing and applying novel organocatalysts that can operate efficiently on sterically demanding substrates. This could include N-heterocyclic carbenes (NHCs) or chiral Brønsted acids. rsc.orgresearchgate.netrsc.orgrsc.org

Photoredox and Electrocatalysis: Investigating the use of photoredox or electrocatalytic methods to generate reactive intermediates from this compound under mild conditions, potentially bypassing the limitations of traditional thermal reactions. nih.gov

Table 1: Potential Catalytic Systems for this compound Derivatization

| Catalyst Type | Potential Application | Rationale |

| Bulky Lewis Acids (e.g., ATPH) | Allylation, Aldol (B89426) reactions | Can selectively coordinate to less hindered aldehydes, suggesting potential for discriminating between different carbonyl groups or activating hindered ones. uni-konstanz.de |

| Chiral Phosphoramides | Enantioselective additions | Capable of forming multiple hydrogen bonds to stabilize transition states in reactions with sterically hindered aldehydes. rsc.orgresearchgate.netrsc.orgrsc.org |

| N-Heterocyclic Carbenes (NHCs) | Oxidative esterification, Amidation | Have shown efficacy in the transformation of other hindered aldehydes. nih.gov |

| Palladium/Rhodium Dual Catalysis | Reductive carbonylation | Enables the formation of highly hindered aryl aldehydes, a strategy that could be adapted for derivatization. nih.gov |

Application as a Chiral Building Block in Complex Molecule Synthesis

Once enantiomerically pure this compound is accessible, its application as a chiral building block in the total synthesis of complex natural products and pharmaceuticals will be a major focus. wikipedia.orgwikipedia.orgiupac.orgenamine.netyoutube.com The unique stereochemical and conformational constraints imposed by the mesityl group can be strategically employed to control the three-dimensional architecture of target molecules.

Potential applications include:

Convergent Synthesis: Using this compound as a key fragment in convergent synthetic strategies, where complex molecules are assembled from smaller, pre-synthesized building blocks. wikipedia.org

Stereocontrolled Reactions: Leveraging the steric influence of the mesityl group to direct the stereochemical outcome of subsequent reactions at other positions in the molecule.

Chiral Pool Synthesis: Incorporating this compound into the "chiral pool," the collection of readily available, enantiopure compounds used as starting materials for complex syntheses. wikipedia.orgscripps.edu

Advanced Spectroscopic Characterization for Real-time Reaction Monitoring

To optimize reaction conditions and gain deeper mechanistic insights, the ability to monitor reactions involving this compound in real-time is essential. acs.orgnih.govresearchgate.net Advanced spectroscopic techniques can provide invaluable data on reaction kinetics, the formation of intermediates, and the consumption of reactants.

Future research will benefit from the application of:

In-situ Infrared (IR) and Raman Spectroscopy: These techniques can track changes in vibrational modes associated with the carbonyl group and other functional groups, providing real-time information on the progress of a reaction. acs.orgnju.edu.cn

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about reactants, intermediates, and products as the reaction proceeds. cam.ac.uk

Mass Spectrometry: Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to detect and characterize transient intermediates. scirp.org

The data obtained from these methods will be crucial for optimizing reaction yields, minimizing side reactions, and validating proposed mechanistic pathways. acs.orgnih.govacs.org

Deepening Computational Understanding of Steric Effects on Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful lens through which to understand the profound influence of the mesityl group on the reactivity and selectivity of this compound. nih.govacs.orgresearchgate.netmdpi.comrsc.org

Key areas for computational investigation include:

Conformational Analysis: Determining the preferred conformations of this compound and its derivatives, and how these conformations influence reactivity.

Transition State Modeling: Calculating the structures and energies of transition states for various reactions to predict reactivity and stereoselectivity. This can help in the rational design of catalysts and reaction conditions. rsc.org

Quantification of Steric Parameters: Developing and applying computational models to quantify the steric hindrance of the mesityl group and correlate it with experimental observations. rsc.org

A deeper computational understanding will not only explain experimental results but also guide future synthetic efforts by allowing for the in-silico screening of potential catalysts and reaction pathways. mdpi.com

常见问题

Basic: What are the established protocols for synthesizing 2-Mesitylpropanal, and how can purity be optimized?

Answer:

Synthesis typically involves condensation reactions between mesitylene derivatives and propanal precursors under controlled conditions (e.g., acid catalysis). Key steps include:

- Stepwise purification : Use fractional distillation or column chromatography to isolate intermediates .

- Purity optimization : Employ techniques like recrystallization (solvent selection based on polarity) or preparative HPLC, validated via GC-MS or NMR to confirm >95% purity .

- Reproducibility : Document reaction parameters (temperature, solvent ratios, catalyst loading) rigorously to align with journal guidelines for experimental replication .

Basic: What spectroscopic techniques are most reliable for characterizing this compound?

Answer:

- NMR : and NMR identify mesityl group protons (δ 6.8–7.2 ppm) and aldehyde proton (δ ~9.8 ppm). Compare with reference spectra from databases like NIST .

- IR spectroscopy : Confirm aldehyde C=O stretch (~1720 cm) and mesityl C-H aromatic stretches (~3030 cm) .

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion [M+H] and fragmentation patterns. Cross-validate with computational predictions (e.g., DFT) .

Advanced: How can computational models predict the reactivity of this compound in catalytic applications?

Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Compare activation energies for proposed reaction pathways (e.g., aldol condensations) .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics. Use software like Gaussian or ORCA, ensuring basis sets (e.g., B3LYP/6-31G*) align with experimental conditions .

- Validation : Cross-check computational results with experimental kinetics (e.g., Arrhenius plots) to refine models .

Advanced: How to design experiments to resolve contradictory data on this compound’s stability under oxidative conditions?

Answer:

- Controlled variable testing : Systematically vary oxygen concentration, temperature, and catalyst presence. Use in situ FTIR or Raman spectroscopy to monitor degradation products .

- Statistical rigor : Apply ANOVA to identify significant factors contributing to instability. Report confidence intervals and effect sizes to clarify discrepancies .

- Peer validation : Share raw datasets (via repositories like Zenodo) and invite independent replication studies to address conflicting conclusions .

Advanced: What strategies ensure reproducibility in catalytic studies using this compound?

Answer:

- Standardized protocols : Pre-treat catalysts (e.g., calcination temperature, reduction time) and document batch-specific variations .

- Data transparency : Publish full experimental workflows (e.g., via Electronic Lab Notebooks) and include negative controls (e.g., catalyst-free reactions) .

- Collaborative verification : Partner with independent labs to cross-test key findings, addressing variables like solvent purity or atmospheric moisture .

Methodological: How to handle large datasets from high-throughput screening of this compound derivatives?